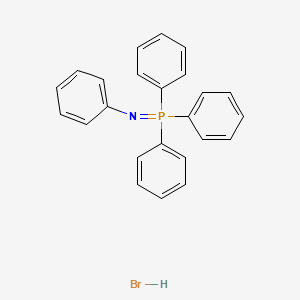
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is a chemical compound with significant importance in organic chemistry. It is known for its unique structure, which includes a phosphorus atom bonded to three phenyl groups and one phenylimino group, along with a hydrobromide ion. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide typically involves the reaction of triphenylphosphine with phenyl isocyanate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to triphenylphosphine.
Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom, with its lone pair of electrons, can participate in various bonding interactions. The phenylimino group can also engage in resonance stabilization, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenylimino group.
Triphenylamine: Contains nitrogen instead of phosphorus.
Triphenylarsine: Contains arsenic instead of phosphorus.
Uniqueness
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is unique due to the presence of both phosphorus and phenylimino groups, which confer distinct reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
87240-25-3 |
|---|---|
Fórmula molecular |
C24H21BrNP |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
triphenyl(phenylimino)-λ5-phosphane;hydrobromide |
InChI |
InChI=1S/C24H20NP.BrH/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H |
Clave InChI |
OPWYKGNUJIWFJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



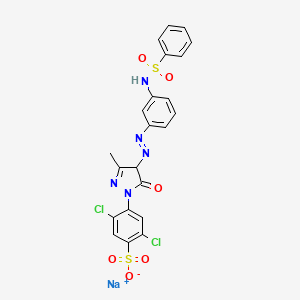

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
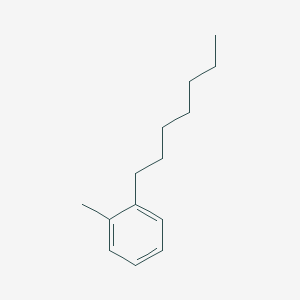
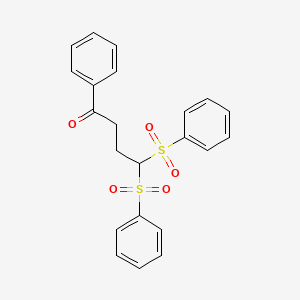
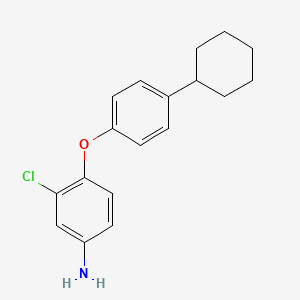
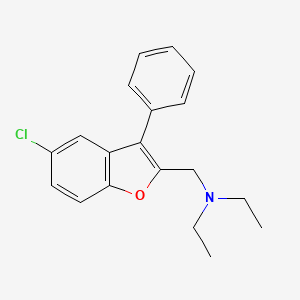
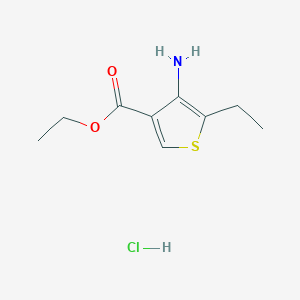
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)


